2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
2-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a benzamide moiety. The oxadiazole ring is substituted at the 5-position with a 4-(methylthio)phenyl group, while the benzamide group contains a 2-methoxy substituent. This structural framework is characteristic of bioactive compounds targeting enzymes or receptors, as the oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, and the methylthio/methoxy groups influence lipophilicity and electronic properties .
Properties
IUPAC Name |
2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)15(21)18-17-20-19-16(23-17)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAICALLKCLAUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with benzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:
Key Observations:
Substituent Position and Electronic Effects :
- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., Compound 4415) and trifluoromethyl (HSGN-235) groups enhance antiviral and antibacterial activities by increasing electrophilicity and target binding .
- Electron-Donating Groups (EDGs) : Methoxy groups (target compound, LMM5) improve solubility and may modulate enzyme interactions via hydrogen bonding .
Biological Activity Trends :
- Antifungal Activity : Sulfamoyl-containing derivatives (LMM5, LMM11) exhibit potent activity against C. albicans due to thioredoxin reductase inhibition .
- Antiviral Activity : Methylthio-substituted oxadiazoles (Compound 4415) show enhanced efficacy, likely due to thioether-mediated membrane permeability .
- Enzyme Inhibition : Bromo and methylthio substituents () improve inhibition of Ca²⁺/calmodulin and carbonic anhydrase II (hCA II) via steric and hydrophobic interactions .
Synthetic and Analytical Methods :
- The target compound’s synthesis likely follows routes similar to and , involving hydrazide intermediates cyclized with α-halogenated ketones or acyl chlorides. Characterization via NMR, IR, and MS is standard for confirming tautomeric forms and purity .
Biological Activity
2-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of approximately 302.35 g/mol. The structure features a benzamide moiety linked to an oxadiazole ring and a methylthio-substituted phenyl group.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored in various studies.
Anticancer Activity
Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study evaluating the effects of oxadiazole derivatives on human breast cancer cells (MCF-7), it was found that certain derivatives led to a significant decrease in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed. In vitro studies showed that derivatives with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A derivative with structural similarities was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL . This suggests that modifications in the structure can enhance antimicrobial efficacy.
The biological activity of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways: Compounds containing oxadiazole rings can inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Similar compounds have been reported to activate apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Activity: The methoxy and methylthio groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
